Bromoacetylarginine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
31373-68-9 |
|---|---|
Molecular Formula |
C8H15BrN4O3 |
Molecular Weight |
295.13 g/mol |
IUPAC Name |
(2R)-2-[(2-bromoacetyl)amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C8H15BrN4O3/c9-4-6(14)13-5(7(15)16)2-1-3-12-8(10)11/h5H,1-4H2,(H,13,14)(H,15,16)(H4,10,11,12)/t5-/m1/s1 |
InChI Key |
ITHXTSANOXLYDY-RXMQYKEDSA-N |
Isomeric SMILES |
C(C[C@H](C(=O)O)NC(=O)CBr)CN=C(N)N |
Canonical SMILES |
C(CC(C(=O)O)NC(=O)CBr)CN=C(N)N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Bromoacetylarginine and Its Analogues
Synthetic Routes from Protected Arginine Precursors (e.g., Arg(Pbf)-OtBu)
The synthesis of bromoacetylarginine typically begins with a protected form of arginine to ensure the specific and efficient addition of the bromoacetyl group to the α-amino group. Protecting groups are essential to prevent unwanted side reactions with the reactive guanidino and carboxyl groups of arginine. nih.govgoogle.com A common starting material is arginine with its guanidino side chain protected by the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group and its C-terminus carboxyl group protected as a tert-butyl ester (OtBu). nih.gov This precursor is often denoted as Arg(Pbf)-OtBu. nih.gov
The synthesis involves the reaction of this protected arginine, Arg(Pbf)-OtBu, with an activated form of 2-bromoacetic acid. nih.gov This reaction leads to the formation of the N-bromoacetylated arginine intermediate, which still carries the Pbf and OtBu protecting groups. nih.gov Following the successful incorporation of the bromoacetyl group, the protecting groups are removed. The ester is deprotected using a strong acid, such as trifluoroacetic acid (TFA), to yield the final this compound product. nih.gov This multi-step process, starting from a fully protected arginine, ensures high selectivity for the desired N-terminal modification. nih.govgoogle.com
Chemoselective Activation Strategies for Bromoacetyl Group Incorporation
Chemoselectivity is crucial for the successful synthesis of this compound, ensuring that the bromoacetyl group is attached exclusively to the α-amino group of the arginine precursor. nih.govbeilstein-journals.org This is achieved through the use of protecting groups on the arginine side chain and C-terminus, and by employing specific activation methods for the 2-bromoacetic acid. nih.gov
One effective strategy involves the formation of a mixed anhydride (B1165640) . In this method, 2-bromoacetic acid is activated by reacting it with isobutylchloroformate (IBCF) in the presence of a base like N-methylmorpholine (NMM). nih.gov This creates a highly reactive mixed anhydride intermediate, which then readily reacts with the α-amino group of the protected arginine precursor, Arg(Pbf)-OtBu, to form the desired amide bond. nih.gov
Another common approach is the formation of a symmetric anhydride . This involves reacting two equivalents of bromoacetic acid with a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). google.com The resulting symmetric anhydride of bromoacetic acid is then reacted with the protected arginine to yield the N-bromoacetylated product. google.com Both methods are designed to create a sufficiently electrophilic bromoacetylating agent that chemoselectively targets the nucleophilic α-amino group of the protected arginine. nih.govgoogle.com
Purification and Characterization Techniques for Synthetic Intermediates and Final Compounds
Rigorous purification and characterization are essential at each stage of the synthesis to ensure the identity and purity of the intermediates and the final this compound product.
Purification: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the primary technique used for the purification of both the protected intermediate and the final deprotected this compound. nih.gov This chromatographic method separates compounds based on their hydrophobicity. amazonaws.com A C18 column is commonly used, and compounds are eluted using a gradient of an organic solvent like acetonitrile (B52724) in water, typically containing an ion-pairing agent such as trifluoroacetic acid (TFA). nih.govamazonaws.com After purification by RP-HPLC, the final product is often obtained as a pure solid powder through lyophilization (freeze-drying). nih.gov
Characterization: Mass spectrometry (MS) is a key analytical tool for confirming the successful synthesis of the target compounds. amazonaws.com It provides the precise molecular weight of the synthesized molecules, allowing for verification against the calculated theoretical mass. rsc.org For instance, after the synthesis of this compound from Arg(Pbf)-OtBu, the intermediate and final products were analyzed to confirm their identity. nih.gov
| Compound | Synthetic Step | Purification Method | Characterization Method | Yield |
|---|---|---|---|---|
| Bromoacetyl-Arg(Pbf)-OtBu | Reaction of Arg(Pbf)-OtBu with activated 2-bromoacetic acid | Column Chromatography | Mass Spectrometry | 61% nih.gov |
| This compound | Deprotection of Bromoacetyl-Arg(Pbf)-OtBu using TFA | RP-HPLC | Mass Spectrometry | 42% (after lyophilization) nih.gov |
Strategies for Site-Specific Bioconjugation with this compound
This compound is a powerful reagent for site-specific bioconjugation, a process that involves attaching a molecule to a specific site on a protein. nih.govabzena.com This technique is particularly useful for installing mimics of post-translational modifications to study their effects on protein function. researchgate.net The primary strategy for bioconjugation with this compound involves its reaction with cysteine residues. nih.govnih.gov
The bromoacetyl group is an α-haloacetyl moiety, which is highly reactive towards nucleophiles, especially the thiol group of a cysteine side chain. mdpi.com The reaction proceeds via an SN2 alkylation mechanism, where the sulfur atom of the cysteine attacks the carbon atom bearing the bromine, displacing the bromide ion and forming a stable thioether bond. nih.gov
To achieve site-specificity, the target protein is often engineered using molecular biology techniques to contain a cysteine residue at a single, desired location. nih.govnih.gov When this engineered protein is reacted with this compound, the modification occurs selectively at the engineered cysteine site. nih.govacs.org This approach has been successfully used to create a mimic of arginylated α-synuclein by reacting this compound with α-synuclein mutants containing single cysteine residues at specific sites (e.g., E46C or E83C). nih.gov This method allows for the production of homogeneously modified proteins, which is crucial for detailed functional and structural studies. nih.govamericanpharmaceuticalreview.com
| Target Protein Construct | Modification Site | Bioconjugation Reaction | Isolated Yield |
|---|---|---|---|
| αS-CEArg46 | Cysteine at position 46 | Reaction with this compound | 55% nih.gov |
| αS-CEArg83 | Cysteine at position 83 | Reaction with this compound | 34% nih.gov |
| αS-CEArg46CEArg83 | Cysteines at positions 46 and 83 | Reaction with this compound | 42% nih.gov |
Mechanistic Elucidation of Enzyme Inhibition by Bromoacetylarginine
Irreversible Inhibition Mechanisms and Kinetic Characterization
The interaction between bromoacetylarginine and its target enzymes is characterized by a two-step process. enzymlogic.com Initially, a reversible, non-covalent complex is formed between the enzyme and the inhibitor. wikipedia.org This is followed by a time-dependent, irreversible inactivation step where a covalent bond is formed. enzymlogic.com This process ultimately leads to a reduction in the maximum velocity (Vmax) of the enzymatic reaction. du.ac.in
Analysis of Pseudo-First Order Kinetics in Enzyme Inactivation
The inactivation of enzymes by this compound often follows pseudo-first-order kinetics, especially when the inhibitor concentration is much higher than the enzyme concentration. uliege.bewur.nl In this scenario, the rate of inactivation is directly proportional to the concentration of the active enzyme. This can be observed as an exponential decay in enzyme activity over time. wikipedia.org The rate of this inactivation is saturable, meaning that as the concentration of the inhibitor increases, the rate of inactivation approaches a maximum value. wikipedia.org
A key characteristic of this type of inhibition is the time-dependent decrease in the IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by half. enzymlogic.com This is due to the progressive formation of the irreversible covalent complex between the inhibitor and the enzyme. enzymlogic.com
Stoichiometry of Inhibitor-Enzyme Complex Formation
The stoichiometry of the interaction between an inhibitor and an enzyme refers to the molar ratio in which they combine to form a complex. core.ac.uk In the case of irreversible inhibitors like this compound, determining this stoichiometry is crucial for understanding the mechanism of inhibition. Techniques such as mass spectrometry can be employed to measure the mass of the native enzyme and the inactivated enzyme, revealing the increase in mass due to the covalent binding of the inhibitor and thus confirming the stoichiometry of the reaction. wikipedia.org For instance, studies on other inhibitor-enzyme systems have shown the formation of 1:1 molar complexes. core.ac.uknih.gov
Target Enzyme Specificity and Selectivity Profiling
This compound exhibits a degree of specificity, targeting enzymes that recognize and bind to arginine residues.
Arginase Inhibition Dynamics
Arginase is an enzyme that plays a crucial role in the urea (B33335) cycle by hydrolyzing L-arginine to L-ornithine and urea. patsnap.com Inhibition of arginase can lead to increased levels of L-arginine, which is a substrate for nitric oxide synthase (NOS) and is important for immune responses. patsnap.comresearchgate.net While this compound is an arginine analog, the primary focus of research has been on its effects on other enzymes. The inhibition of arginase by various compounds is an active area of research, with some inhibitors demonstrating competitive inhibition. thieme-connect.de
Carboxypeptidase B and N Inhibition
Bromoacetyl-D-arginine is recognized as an irreversible inhibitor of both carboxypeptidase B and carboxypeptidase N. nih.gov Carboxypeptidase B is a digestive enzyme that cleaves basic amino acids, such as arginine and lysine, from the C-terminal end of peptides. worthingtonweb.comworthington-biochem.com Carboxypeptidase N plays a role in regulating the activity of peptides like anaphylatoxins by removing their C-terminal arginine residues. reactome.org The inhibition of these enzymes by this compound highlights its specificity for enzymes that interact with arginine.
Enkephalin Convertase Interaction
Enkephalin convertase, an enzyme involved in the biosynthesis of enkephalin peptides, is also a target of bromoacetyl-D-arginine. nih.gov It functions as a carboxypeptidase B-like enzyme. nih.gov Research has shown that bromoacetyl-D-arginine acts as an efficient irreversible inhibitor of enkephalin convertase. nih.gov The inhibition is competitive in nature, indicating that the inhibitor binds to the active site of the enzyme. nih.gov
Table of Kinetic Parameters for Enzyme Inhibition
| Enzyme | Inhibitor | Type of Inhibition | Kinetic Parameters | Reference |
| Enkephalin Convertase | Bromoacetyl-D-arginine | Irreversible, Competitive | - | nih.gov |
| Carboxypeptidase B | Bromoacetyl-D-arginine | Irreversible | - | nih.gov |
| Carboxypeptidase N | Bromoacetyl-D-arginine | Irreversible | - | nih.gov |
Angiotensin I-Converting Enzyme Alkylation
Angiotensin I-converting enzyme (ACE) is a key zinc-containing metalloprotease that regulates blood pressure by converting angiotensin I to the vasoconstrictor angiotensin II. wikipedia.orgpathologytestsexplained.org.aucvpharmacology.com Its active site is a target for various inhibitors, including those that function via alkylation. scbt.comscielo.br While direct studies detailing the specific alkylation of ACE by this compound are not prominent in the surveyed literature, the mechanism can be inferred from studies using other active-site-directed irreversible inhibitors.
For instance, research on bovine lung ACE using inhibitors like chlorambucil (B1668637) and chlorambucyl L-proline demonstrates a classic two-step irreversible inhibition mechanism. nih.gov Initially, the inhibitor binds reversibly to the active site, forming an enzyme-inhibitor complex. nih.gov This is followed by an irreversible alkylation reaction that inactivates the enzyme. nih.gov The active-site-directed nature of this inhibition is confirmed by protection experiments where a reversible competitive inhibitor, L-Phe-L-Pro, prevents inactivation. nih.gov This general mechanism, involving initial binding followed by covalent modification, is characteristic of affinity labels and is the expected pathway for the alkylation of ACE by a reagent like this compound. The arginine moiety would guide the inhibitor to the active site, which recognizes specific peptide sequences, and the bromoacetyl group would then alkylate a nearby nucleophilic residue.
Identification of Active Site Residues Modified by this compound
This compound and its derivatives are effective tools for identifying crucial amino acid residues within enzyme active sites due to their ability to form stable covalent bonds with nucleophilic side chains. pageplace.denih.gov
Alkylating Mechanisms Targeting Aspartic Acid and Glutamic Acid Residues
The carboxylate side chains of aspartic acid and glutamic acid are key nucleophilic targets for alkylating agents within an enzyme's active site. The reaction with an α-haloacetyl compound like this compound proceeds via a nucleophilic substitution (S_N2) reaction. acs.org The carboxylate group attacks the carbon atom bearing the bromine, displacing the bromide ion and forming a stable ester linkage. nih.gov
Evidence for this mechanism comes from studies on ACE with the irreversible inhibitor chlorambucyl [U-¹⁴C]L-proline. nih.gov The inhibitor was found to react with the enzyme in a 1:1 stoichiometry, and the resulting linkage was labile to hydroxylamine (B1172632) and hydroxide (B78521) ions, which is characteristic of an ester bond formed with either an aspartic or glutamic acid residue. nih.gov This indicates that a carboxyl group in the active site is the point of alkylation. nih.gov The modification of these acidic residues is critical as they are often involved in catalysis or substrate binding. nih.gov
| Observation | Inference | Source |
|---|---|---|
| Inhibitor binds in a 1:1 stoichiometric ratio with the enzyme. | A single site on the enzyme is modified, leading to inactivation. | nih.gov |
| Radioactive label is released by hydroxylamine (pH 10) or hydroxide ions. | The covalent bond formed is an ester linkage. | nih.gov |
| The modified residue is identified as an aspartic or glutamic acid. | A carboxyl side chain in the active site is the nucleophile for alkylation. | nih.gov |
Considerations for Histidine Residue Modification
The imidazole (B134444) side chain of histidine is a highly effective nucleophile, particularly at or near physiological pH, making it a frequent target for modification by α-haloacetyl reagents. researchgate.netannualreviews.org The inactivation of carnitine acetyltransferase by bromoacetyl-l-carnitine provides a clear example of this specificity. nih.gov The inhibitor first binds reversibly at the active site, followed by the alkylation of a single histidine residue, leading to irreversible inactivation. nih.gov Acid hydrolysis of the modified enzyme yielded N-3-carboxymethylhistidine as the sole labeled amino acid. nih.gov
Similarly, α-N-bromoacetylarginine methyl ester has been used to modify a specific histidine residue in the active site of streptococcal proteinase. pageplace.de In the case of chloramphenicol (B1208) acetyltransferase, the affinity reagent 3-(bromoacetyl) chloramphenicol was shown to modify His-195, which is essential for the enzyme's general base mechanism. nih.gov The specificity of this reaction is often confirmed by protection experiments where the substrate or a competitive inhibitor prevents the modification of the histidine residue, confirming its location within the active site. researchgate.netannualreviews.org
This compound as an Affinity Label in Enzymatic Systems
Affinity labeling is a powerful technique used to identify and characterize the active site of enzymes. taylorandfrancis.comwikipedia.org An affinity label is a molecule that is structurally similar to the enzyme's natural substrate but also contains a reactive group that can form a covalent bond with a nearby amino acid residue. wikipedia.org This process involves two key steps: first, the label binds reversibly and specifically to the active site due to its structural resemblance to the substrate. taylorandfrancis.com Second, the reactive group on the label covalently modifies a nucleophilic residue in the active site, leading to irreversible inhibition. wikipedia.org
This compound exemplifies the characteristics of an effective affinity label. pageplace.de
Specificity Moiety : The arginine component mimics a natural substrate for proteases like trypsin or other enzymes that bind arginine-containing peptides, guiding the inhibitor specifically to the enzyme's active site. pageplace.de
Reactive Moiety : The bromoacetyl group is a weakly reactive electrophile that, once positioned correctly within the active site, can efficiently alkylate a nearby nucleophilic amino acid side chain (such as histidine, aspartate, or glutamate). nih.govnih.gov
The use of such labels has been crucial in enzymology. For example, bromoacetyl-l-carnitine was used to demonstrate that the active center of carnitine acetyltransferase contains a histidine residue. nih.gov The inactivation was specific, as the D-isomer of the inhibitor was ineffective, and the natural substrate (l-carnitine) protected the enzyme from inactivation. nih.gov Similarly, α-N-bromoacetylarginine methyl ester specifically targeted a histidine residue in streptococcal proteinase. pageplace.de These studies underscore the utility of this compound and related compounds as affinity labels for mapping enzyme active sites and elucidating catalytic mechanisms. nih.govpageplace.denih.gov
| Enzyme | Affinity Label | Modified Residue | Key Findings | Source |
|---|---|---|---|---|
| Carnitine Acetyltransferase | Bromoacetyl-l-carnitine | Histidine | 1:1 stoichiometry of inactivation; protection by substrate l-carnitine. | nih.gov |
| Streptococcal Proteinase | α-N-bromoacetylarginine methyl ester | Histidine | Permitted modification of an active site histidine. | pageplace.de |
| Chloramphenicol Acetyltransferase | 3-(bromoacetyl) chloramphenicol | His-195 | Modification occurred at Nε2 of His-195, confirming its role in catalysis. | nih.gov |
Investigating Post Translational Modifications Ptms with Bromoacetylarginine Based Mimics
Design and Synthesis of Arginylation Mimics Utilizing Bromoacetylarginine
Arginylation, the addition of an arginine molecule to a protein, is a PTM that has been implicated in the regulation of various cellular processes. nih.govacs.org However, studying this modification has been challenging due to the labor-intensive and low-yield nature of traditional methods like multipart native chemical ligation (NCL). nih.govacs.org To overcome these hurdles, researchers have developed a more straightforward method for creating mimics of arginylation. nih.govacs.org
This innovative approach involves the synthesis of this compound, which can then be chemoselectively reacted with cysteine residues that have been introduced into a target protein via site-directed mutagenesis. acs.orgresearchgate.net The synthesis of N-bromoacetyl arginine itself is achieved by reacting arginine with isobutyl chloroformate (IBCF) and N-methyl morpholine (B109124) (NMM). researchgate.net This cysteine-based strategy provides a facile way to introduce a stable mimic of the arginylation modification, enabling the study of its functional consequences. nih.govacs.org A key advantage of this method is its compatibility with the orthogonal installation of other labels, such as fluorophores, allowing for more detailed analysis. nih.govacs.org
Application in α-Synuclein Research: Mimicking Arginylation and its Biological Consequences
The protein α-synuclein, whose aggregation is a hallmark of Parkinson's disease, is a known target of arginylation. nih.govacs.orgnih.gov This PTM is thought to play a neuroprotective role by counteracting the pathological aggregation of α-synuclein. researchgate.net The this compound-based mimic has been instrumental in exploring the specific effects of arginylation on α-synuclein's behavior. nih.govacs.org
Impact on Protein Aggregation Kinetics
Studies using the arginylation mimic have demonstrated a significant impact on the aggregation kinetics of α-synuclein. nih.govacs.org Both the authentically arginylated α-synuclein and its mimic alter the rate at which the protein aggregates. nih.govacs.org This modulation of aggregation is a key aspect of the neuroprotective effect attributed to arginylation. nih.govacs.org The ability to synthetically introduce this modification allows for detailed kinetic studies that were previously difficult to perform. nih.govacs.org
Analysis of Vesicle Binding Affinity
α-Synuclein is a neuronal protein involved in the regulation of synaptic vesicles. nih.govacs.orgfrontiersin.org Therefore, understanding how arginylation affects its interaction with vesicles is critical. Studies have validated that the mimic-arginylated α-synuclein does not perturb the protein's native function in binding to vesicles. nih.govacs.org This indicates that the modification, while impacting aggregation, does not interfere with the normal physiological roles of α-synuclein at the synapse. nih.govacs.org The binding affinity of α-synuclein to vesicles is a key determinant of its function in vesicle release and trafficking. mdpi.com
Evaluation of Neuroprotective Effects in Cellular Models
Crucially, the neuroprotective effects of the arginylation mimic have been demonstrated in cellular models. nih.govacs.org In cultured neurons, both the mimic and authentically modified α-synuclein were found to suppress aggregation. nih.govacs.org This finding provides strong evidence that the cysteine-based mimic accurately reproduces the neuroprotective properties of the authentic post-translational modification. nih.govacs.org These cellular models are vital for understanding the pathological events of synucleinopathies and for testing potential therapeutic interventions. nih.gov
Cysteine-Based Strategies for Site-Specific PTM Introduction
The use of cysteine for the site-specific introduction of PTM mimics is a versatile and powerful tool in protein research. researchgate.net Cysteine's unique reactivity allows for chemoselective reactions, such as the alkylation with bromoacetylated molecules. researchgate.net This method is not limited to arginylation mimics; it has been applied to introduce a variety of other PTMs. researchgate.net The ease of introducing cysteine residues into proteins through site-directed mutagenesis makes this a widely applicable strategy for studying the functional roles of specific PTMs in a controlled manner. researchgate.net
Comparative Studies with Authentic Arginylation and Semisynthetic Approaches (e.g., Native Chemical Ligation)
The study of post-translational modifications (PTMs) like arginylation is crucial for understanding protein function and its role in disease. However, producing proteins with authentic PTMs for research can be challenging. Semisynthetic methods, such as native chemical ligation (NCL), have been employed to create authentically arginylated proteins, but these processes are often labor-intensive and result in low yields. nih.govacs.orgnih.gov This has led to the development of arginylation mimics, such as those derived from this compound, which offer a more facile approach to studying this PTM. nih.govresearchgate.net
A key area of investigation is how well these mimics replicate the effects of authentic arginylation. Comparative studies are therefore essential to validate their use in biochemical and cellular assays. One notable example involves the neuronal protein α-synuclein (αS), which is implicated in Parkinson's disease. acs.orgnih.gov Arginylation of αS has been shown to be neuroprotective by inhibiting its aggregation. nih.govacs.org
To compare the mimic to the authentic modification, researchers synthesized this compound and reacted it with αS constructs containing site-specific cysteine mutations. nih.govacs.org The resulting mimic differs from the authentic arginylation of a glutamate (B1630785) residue by the presence of a sulfur atom in the sidechain. nih.gov The authentically arginylated αS was produced using the more arduous NCL method. nih.govacs.org
Subsequent experiments compared the biochemical and cellular properties of the mimic-arginylated αS to the authentically arginylated αS and wild-type (unmodified) αS. These studies focused on key functional aspects of αS, including vesicle binding, aggregation kinetics, and the ability of pre-formed fibrils to seed further aggregation in neuronal cells. nih.govacs.orgnih.gov
The findings revealed that, similar to authentic arginylation, the this compound-based mimic did not significantly alter the vesicle binding affinity of αS. nih.gov However, both the mimic and the authentic modification did influence the aggregation kinetics of the protein and the incorporation of monomers into fibrils. nih.govacs.orgnih.gov Crucially, both forms of arginylated αS demonstrated a similar ability to suppress aggregation in neuronal cell cultures. nih.govacs.orgnih.gov These results indicate that the this compound-derived mimic can effectively reproduce the key neuroprotective effects of authentic arginylation on α-synuclein. nih.govacs.orgnih.gov
The development of this mimic provides a valuable and more accessible tool for researchers. It enables the production of sufficient quantities of modified protein for systematic in vitro and in vivo studies, which is often a limitation of NCL-based approaches. nih.gov This strategy facilitates further investigation into the nuanced roles of arginylation in protein function and disease, particularly for proteins that are not easily accessible through traditional semisynthetic methods. nih.govacs.org
Table 1: Comparison of Arginylation Mimic vs. Authentic Arginylation of α-Synuclein
| Feature | Authentic Arginylation (via NCL) | This compound-Based Mimic | Wild-Type α-Synuclein |
|---|---|---|---|
| Production Method | Native Chemical Ligation (NCL) | Reaction with this compound at cysteine mutant sites | Recombinant expression |
| Yield & Labor | Low yield, labor-intensive nih.govacs.org | Higher yield, synthetically facile nih.gov | High yield |
| Vesicle Binding Affinity | Not significantly perturbed nih.gov | Not significantly perturbed nih.gov | Baseline |
| Aggregation Kinetics | Altered nih.govacs.org | Altered nih.govacs.org | Baseline |
| Monomer Incorporation into Fibrils | Altered nih.govacs.org | Altered nih.govacs.org | Baseline |
| Suppression of Aggregation in Neurons | Yes nih.govacs.org | Yes nih.govacs.org | No |
Table 2: Research Findings on the Neuroprotective Effects of Arginylation
| Protein Modification | Key Finding | Significance |
|---|---|---|
| Authentic Arginylation | Protects against α-synuclein fibril formation in vitro and in cellular contexts. nih.gov | Provides insight into the neuroprotective mechanism of this PTM. |
| This compound Mimic | Recapitulates the neuroprotective effects of authentic arginylation. nih.govacs.org | Validates the mimic as a reliable tool for studying arginylation. |
| Arginylation at E46 or E83 of αS | Shows nuanced differences in the effects on aggregation. nih.gov | Suggests site-specificity in the modulatory role of arginylation. |
Role in Arginine Metabolism and Nitric Oxide Biosynthesis Research
Interplay with L-Arginine/Nitric Oxide Pathway Enzymes
The L-arginine/nitric oxide pathway is principally governed by the nitric oxide synthase (NOS) enzyme family, which catalyzes the conversion of L-arginine to nitric oxide and L-citrulline. nih.govnih.gov There are three main isoforms of NOS: neuronal NOS (nNOS or NOS-I), inducible NOS (iNOS or NOS-II), and endothelial NOS (eNOS or NOS-III). nih.govyoutube.com All three isoforms share a binding site for the substrate L-arginine.
Bromoacetylarginine, and its methyl ester form, α-N-bromoacetylarginine methyl ester, are designed to target this L-arginine binding site. vdoc.pubpageplace.de The arginine portion of the molecule directs it to the active site of NOS. Once positioned, the electrophilic bromoacetyl group can react with a nucleophilic amino acid residue, such as a cysteine or histidine, located within or near the catalytic center. vdoc.pub This covalent modification effectively and irreversibly blocks the active site, inhibiting the enzyme from binding its natural substrate, L-arginine, and thus halting the production of nitric oxide.
The specificity of this interaction provides a method to identify and characterize the amino acids that constitute the active site of NOS isoforms, contributing to a deeper understanding of their structure-function relationship.
Research Paradigms on the Regulation of Nitric Oxide Production
The regulation of nitric oxide production is a complex process that occurs at multiple levels, including gene expression and the modulation of enzyme activity. nih.gov Chemical inhibitors are fundamental tools in research paradigms aimed at understanding this regulation. While many inhibitors act competitively and reversibly, affinity labels like this compound offer a distinct advantage for specific research applications.
By irreversibly inactivating the enzyme, this compound can be used in studies to:
Identify Active Site Residues: After labeling the enzyme with a radioactive or otherwise tagged version of this compound, the protein can be fragmented and analyzed to pinpoint the exact amino acid residue that was covalently modified. This information is crucial for building accurate models of the enzyme's active site. vdoc.pub
Distinguish Between Enzyme Isoforms: Although the active sites of NOS isoforms are similar, subtle differences exist. The rate of inactivation by this compound could potentially differ between nNOS, iNOS, and eNOS, providing insights into the structural variations of their catalytic domains.
Study Enzyme Kinetics: The use of an irreversible inhibitor helps researchers to understand the binding affinity and the kinetics of inactivation, which can reveal more about the chemical environment of the active site.
The data below illustrates the type of information that can be obtained from studies using affinity-labeling reagents to characterize enzyme inhibition.
| Inhibitor Type | Target Enzyme | Mechanism of Action | Key Research Application |
| Competitive Inhibitor (e.g., L-NAME) | Nitric Oxide Synthase (NOS) | Binds reversibly to the active site, competing with L-arginine. journaljamps.comscielo.brmedchemexpress.com | Studying the physiological effects of transient NO blockade. |
| Affinity Label (e.g., this compound) | Arginine-binding enzymes (e.g., NOS) | Binds to the active site and forms a covalent, irreversible bond. vdoc.pub | Identifying and mapping the amino acid residues of the enzyme's active site. |
Implications for Vascular Physiology and Disease Mechanisms
The nitric oxide produced by eNOS in the vascular endothelium is a potent vasodilator and plays a critical role in maintaining cardiovascular health. nih.gov It helps to regulate blood pressure, inhibit platelet aggregation, and prevent inflammation within the blood vessels. nih.gov Dysfunction of the L-arginine/NO pathway is implicated in the pathophysiology of numerous cardiovascular diseases, including hypertension, atherosclerosis, and stroke. drugbank.com
Research tools that allow for the detailed investigation of NOS enzymes, such as this compound, have significant implications for understanding vascular physiology and disease. By helping to elucidate the precise structure and function of the eNOS active site, these tools contribute to:
Rational Drug Design: A detailed understanding of the eNOS active site architecture allows for the design of more selective and effective therapeutic agents that can modulate NO production. For instance, developing drugs that can enhance eNOS activity or selectively inhibit iNOS in inflammatory vascular conditions.
Understanding Disease Pathogenesis: Investigating how the eNOS active site might be altered in disease states (e.g., through oxidative stress) can provide insights into the molecular mechanisms underlying endothelial dysfunction.
Development of Diagnostic Markers: Knowledge of the interactions within the NO pathway can lead to the identification of novel biomarkers for cardiovascular disease. drugbank.com
While this compound is primarily a research compound, the fundamental knowledge gained from its use in studying NOS enzymes underpins the development of therapeutic strategies aimed at correcting vascular dysfunction and treating cardiovascular disease.
Advanced Methodological Approaches in Bromoacetylarginine Research
Mass Spectrometry-Based Characterization of Modified Proteins
Mass spectrometry (MS) is a cornerstone technique for the detailed characterization of proteins covalently modified by bromoacetylarginine. mdpi.com This powerful analytical tool provides precise mass measurements, enabling the confirmation of covalent adduct formation and the identification of the modified protein. acs.org Both "top-down" and "bottom-up" proteomics workflows are employed in this context.
In top-down MS, the intact protein-bromoacetylarginine adduct is analyzed, allowing for the direct measurement of the mass increase corresponding to the covalent attachment of the this compound moiety. mdpi.com This approach confirms that the modification has occurred and can reveal the stoichiometry of the binding. zobio.com However, it does not typically identify the specific amino acid residue that has been modified. mdpi.com
Bottom-up MS provides more granular, residue-level information. nih.gov In this workflow, the modified protein is enzymatically digested into smaller peptides, typically using a protease like trypsin. nih.govjove.com These peptides are then separated, often by liquid chromatography (LC), and analyzed by tandem mass spectrometry (MS/MS). jove.comresearchgate.net By comparing the fragmentation spectra of modified peptides with their unmodified counterparts, researchers can pinpoint the exact site of modification. Fragment ions containing the this compound-adducted amino acid will exhibit a specific mass shift, allowing for unambiguous identification of the modified residue. mdpi.com
Integration with Proteomics for Arginylation Analysis
This compound can be used as a mimic for the post-translational modification (PTM) known as arginylation. Proteomics, particularly MS-based approaches, is indispensable for studying this modification.
High-resolution mass spectrometry is the primary tool for the identification and quantification of arginylated peptides. cuny.edu The precise mass accuracy of modern mass spectrometers allows for the confident identification of peptides that have been modified. Quantitative proteomics strategies, such as label-free quantification or stable isotope labeling (e.g., SILAC), can be integrated into the workflow to determine the abundance of specific arginylated peptides in complex biological samples. cuny.edu This provides insights into how the extent of arginylation changes under different cellular conditions.
Determining the exact location of arginylation is critical to understanding its functional consequences. Tandem mass spectrometry (MS/MS) is the key technique for determining this site-specificity. mdpi.com After the initial mass analysis (MS1) isolates a specific modified peptide, it is subjected to fragmentation. The resulting fragment ions (MS2) are analyzed to reconstruct the peptide's sequence. The mass shift associated with the arginylation mimic (this compound) on specific fragment ions reveals which amino acid residue within the peptide was modified. mdpi.com This level of detail is crucial for understanding how arginylation regulates protein function by altering specific structural or interaction domains.
Identification and Quantification of Arginylated Peptides
Spectroscopic and Biophysical Techniques for Studying Protein-Bromoacetylarginine Interactions
While mass spectrometry excels at identifying and locating modifications, a variety of spectroscopic and biophysical methods are used to study the functional and structural consequences of protein-bromoacetylarginine interactions in real-time and in solution.
Isothermal Titration Calorimetry (ITC) : ITC directly measures the heat changes associated with binding events, making it a powerful tool for characterizing the kinetics of covalent inhibitors. frontiersin.orgbiocompare.comfrontiersin.org For this compound, ITC can be used to measure the heat generated by enzyme activity and monitor how the rate of this reaction changes as the covalent bond forms, providing key kinetic parameters. biocompare.comacs.org This technique is particularly valuable because it offers a direct read-out of the reaction rate in real-time. biocompare.com
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectroscopy provides atomic-level information about protein structure and dynamics in solution. bruker.comresearchgate.net By analyzing changes in the chemical shifts of a protein's NMR spectrum upon conjugation with this compound, researchers can identify which residues are in the binding interface and characterize the nature of the non-covalent interactions that precede and stabilize the covalent bond. zobio.com This is critical for understanding the specificity of the interaction. zobio.com
Fluorescence Spectroscopy : Intrinsic protein fluorescence, primarily from tryptophan residues, is sensitive to the local environment. shef.ac.ukoup.com Covalent modification by this compound can alter the protein's conformation, leading to changes in the fluorescence emission spectrum. These changes can be monitored to study the binding event and the resulting structural perturbations. oup.com
| Technique | Primary Information Obtained | Application in this compound Research |
|---|---|---|
| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), entropy (ΔS), and kinetic rates (kon, koff) | Characterizing the complete thermodynamic and kinetic profile of the covalent interaction with a target protein. frontiersin.orgacs.org |
| Circular Dichroism (CD) Spectroscopy | Protein secondary and tertiary structure content (α-helix, β-sheet) | Assessing conformational changes and stability of the target protein upon covalent modification. shef.ac.ukoup.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Atomic-resolution structure, dynamics, and binding site identification | Mapping the interaction interface and characterizing non-covalent interactions that contribute to binding specificity. zobio.combruker.com |
| Fluorescence Spectroscopy | Changes in the local environment of fluorescent residues (e.g., Tryptophan) | Monitoring binding and induced conformational changes in real-time. oup.com |
Computational Modeling for Covalent Inhibitor Design
Computational modeling has become an indispensable tool for the rational design and optimization of covalent inhibitors like those based on a this compound scaffold. researchgate.net These methods provide insights that are often difficult to obtain experimentally and can significantly accelerate the drug discovery process.
One of the primary challenges in designing covalent inhibitors is predicting their binding pose and reaction rates. nih.gov Computational approaches such as covalent docking have been developed to model the conformation of the inhibitor within the target's active site after the covalent bond has formed. researchgate.netnih.gov
More advanced methods, like hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations, are used to model the entire reaction mechanism. chemrxiv.orgnih.gov In this approach, the reactive parts of the system (the inhibitor's warhead and the target amino acid) are treated with high-accuracy quantum mechanics, while the rest of the protein and solvent are modeled using more computationally efficient molecular mechanics. chemrxiv.org This allows for the calculation of reaction energy barriers, providing predictions of reaction rates and elucidating the detailed mechanism of covalent bond formation. researchgate.net
Furthermore, computational approaches are crucial in the design of arginine mimetics. researchgate.netresearchgate.netnih.gov The highly basic guanidino group of arginine can lead to poor bioavailability. researchgate.netnih.gov Computational modeling can be used to design and evaluate novel chemical structures that mimic the key interactions of the arginine side chain but possess improved pharmacological properties. researchgate.net
| Computational Method | Purpose in Covalent Inhibitor Design | Example Application for a this compound-based Inhibitor |
|---|---|---|
| Covalent Docking | Predicting the binding conformation of the inhibitor after covalent bond formation. nih.gov | Modeling how the this compound moiety is oriented in the active site of a target enzyme. |
| QM/MM Simulations | Modeling the chemical reaction pathway and calculating reaction energy barriers. chemrxiv.orgnih.gov | Simulating the nucleophilic attack of a cysteine or histidine residue on the bromoacetyl group to predict reaction feasibility and rate. |
| Molecular Dynamics (MD) Simulations | Characterizing the structural dynamics of the non-covalent protein-inhibitor complex before reaction. nih.gov | Observing how the inhibitor samples different conformations in the binding pocket to find a reactive pose. |
| Arginine Mimetic Design | Designing novel chemical groups that replicate arginine's interactions with improved properties. researchgate.netnih.gov | Replacing the guanidino group with a less basic bioisostere to enhance cell permeability while maintaining binding affinity. |
Future Perspectives and Uncharted Territories in Bromoacetylarginine Research
Discovery of Novel Enzymatic Targets and Interaction Partners
The application of bromoacetylarginine as a chemical tool has opened new avenues for identifying and characterizing the enzymatic machinery and binding partners involved in protein arginylation, a significant post-translational modification (PTM). acs.orgnih.gov A primary example of this is the investigation of α-synuclein, a neuronal protein implicated in Parkinson's disease. acs.orgnih.govnih.gov The enzyme responsible for this modification is Arginyl-tRNA-protein transferase (ATE1), which catalyzes the transfer of arginine to glutamate (B1630785) or aspartate residues on target proteins. nih.gov
By synthesizing a mimic of arginylated α-synuclein using this compound, researchers have been able to probe the functional consequences of this PTM. acs.orgnih.gov This has been instrumental in studying the neuroprotective effects of arginylation and how it influences the protein's interaction with other cellular components, such as synaptic vesicles. acs.orgnih.govnih.gov The this compound-derived mimic allows for the study of these interactions in a controlled manner, providing insights that are challenging to obtain with authentically modified proteins, which are often difficult to produce in large quantities. acs.orgnih.govnih.gov
The reaction of this compound with cysteine residues, which can be introduced at specific sites in a protein through mutagenesis, has proven to be a valuable strategy for creating these mimics. acs.orgnih.govresearchgate.net This approach has been successfully used to generate mimics of arginylated α-synuclein at positions E46C and E83C. nih.gov These mimics have been shown to reproduce the neuroprotective effects of the authentic PTM, including the suppression of protein aggregation in neuronal cells. acs.orgnih.gov
Future research in this area will likely focus on applying this this compound-based strategy to a broader range of proteins to uncover novel substrates of ATE1 and other potential arginylating enzymes. This will expand our understanding of the scope of arginylation in cellular physiology and disease. The identification of new interaction partners for arginylated proteins will also be a key area of investigation, potentially revealing new signaling pathways and cellular processes regulated by this modification.
Table 1: Known Interaction Partners and Enzymatic Targets of this compound-Modified Proteins
| Modified Protein | This compound Mimic Site(s) | Key Interacting Partners/Enzymes | Biological Context |
| α-Synuclein | E46C, E83C | Arginyl-tRNA-protein transferase (ATE1), Synaptic Vesicles | Neuroprotection, Parkinson's Disease |
Development of Next-Generation Affinity Labels and PTM Probes
This compound has emerged as a key component in the development of sophisticated affinity labels and probes for studying post-translational modifications, particularly arginylation. acs.orgnih.govresearchgate.netresearchgate.net The synthesis of this compound and its subsequent reaction with cysteine residues provides a straightforward method for introducing a stable mimic of an arginylated glutamate or aspartate into a protein of interest. acs.orgnih.govresearchgate.net This technique represents a significant advancement over more laborious methods like native chemical ligation (NCL) for producing proteins with site-specific PTMs. acs.orgnih.govnih.gov
A major advantage of using this compound-based probes is the potential for orthogonal installation of other functional groups, such as fluorophores. acs.orgnih.govnih.gov This allows for the creation of multi-functional probes that can be used for a variety of applications, including cellular imaging and biophysical studies. acs.orgnih.govnih.gov For instance, an azide (B81097) group can be incorporated alongside the this compound mimic, enabling the attachment of a fluorescent reporter molecule via click chemistry. nih.gov This dual-labeling strategy opens up possibilities for tracking the localization and interactions of arginylated proteins within living cells.
The development of these next-generation probes is crucial for dissecting the complex roles of PTMs in cellular processes. nih.govnih.gov By providing a means to generate homogeneously modified proteins, this compound-based approaches facilitate detailed functional and structural analyses that would otherwise be challenging. nih.govnih.gov Future efforts in this area are likely to focus on refining the synthesis of this compound derivatives with enhanced reactivity and specificity. Additionally, the development of new linker chemistries will enable the incorporation of a wider range of reporter groups and effector molecules, further expanding the utility of these probes.
Table 2: Characteristics of this compound-Based PTM Probes
| Feature | Description |
| Mimicry | Creates a stable mimic of arginylated glutamate/aspartate. |
| Synthesis | Involves the reaction of this compound with cysteine residues. acs.orgnih.govresearchgate.net |
| Versatility | Allows for orthogonal installation of other functional groups (e.g., fluorophores). acs.orgnih.govnih.gov |
| Application | Enables the study of PTMs in cellular imaging and biophysical assays. acs.orgnih.govnih.gov |
| Advantage | Offers a more facile alternative to native chemical ligation (NCL). acs.orgnih.govnih.gov |
Expanding the Scope of this compound in Chemical Proteomics
The use of this compound to create mimics of post-translational modifications is a significant contribution to the field of chemical proteomics. creative-proteomics.compageplace.de Chemical proteomics aims to elucidate the function of proteins and their interactions within the complex environment of the cell, often through the use of chemical tools to label and enrich specific protein populations. pageplace.demicrobenotes.com this compound-based probes fit squarely within this paradigm, providing a means to introduce a specific PTM mimic into proteins for subsequent proteomic analysis. creative-proteomics.com
Future applications of this compound in chemical proteomics could involve the development of new affinity purification strategies. For example, by incorporating a biotin (B1667282) tag into the this compound probe, it may be possible to enrich for and identify proteins that interact with the arginylated form of a target protein from complex cellular lysates. This would provide a powerful tool for mapping the interaction networks of arginylated proteins and uncovering novel regulatory pathways. Furthermore, the use of this compound in combination with advanced mass spectrometry techniques will likely lead to a more comprehensive understanding of the prevalence and function of arginylation across the entire proteome. mdpi.compreomics.com
Contributions to Understanding Complex Biological Signaling Pathways
The study of post-translational modifications is fundamental to unraveling the intricacies of biological signaling pathways. nih.govnict.go.jplibretexts.org this compound has made a notable contribution in this area by enabling the investigation of the role of arginylation in the context of neurodegenerative disease. acs.orgnih.govnih.gov The aggregation of α-synuclein is a key event in the pathogenesis of Parkinson's disease, and arginylation has been shown to have a protective effect by suppressing this aggregation. acs.orgnih.govnih.gov
By using a this compound-derived mimic of arginylated α-synuclein, researchers have been able to confirm that this specific PTM alters the protein's aggregation kinetics and reduces its toxicity in neuronal cells. acs.orgnih.govnih.gov This provides a direct link between a specific PTM and a critical cellular process relevant to human disease. The ability to study the effects of this modification in isolation, without the confounding variables of other PTMs, is a major strength of this chemical biology approach. nih.govnih.gov
Q & A
Q. What methodologies validate the specificity of this compound’s proposed mechanism of action in complex biological systems?
- Methodological Answer : Combine genetic knockdown (e.g., siRNA) and pharmacological inhibition of the target pathway. Use proteomic profiling to identify off-target effects. Employ positive/negative controls and replicate findings in independent models (e.g., primary cells vs. cell lines) .
Guidance for Data Presentation and Replication
- Experimental Reproducibility : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) by detailing methods in the main text or supplementary materials. Include raw data (e.g., NMR spectra, chromatograms) and statistical codes .
- Contradiction Analysis : Apply dialectical frameworks (e.g., identifying principal vs. non-principal contradictions in data trends) and iterative hypothesis testing .
- Ethical and Novelty Standards : Align research questions with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and avoid overgeneralization ("inductive fallacy") .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
